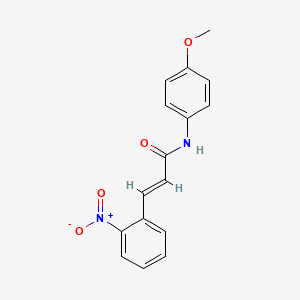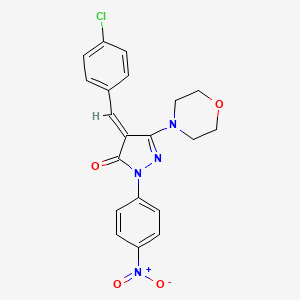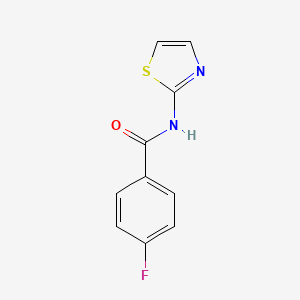![molecular formula C15H14N2O4 B15014903 2,2'-[(1E,6E)-3,5-dioxa-2,6-diazahepta-1,6-diene-1,7-diyl]diphenol](/img/structure/B15014903.png)
2,2'-[(1E,6E)-3,5-dioxa-2,6-diazahepta-1,6-diene-1,7-diyl]diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL is a complex organic compound characterized by its unique structure, which includes two hydroxyphenyl groups connected by a dioxadiazaheptadienyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxybenzaldehyde and a suitable diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A curcuminoid antioxidant found in turmeric and torch ginger.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Used as UV stabilizers in lacquers and plastics.
属性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
2-[(E)-[(E)-(2-hydroxyphenyl)methylideneamino]oxymethoxyiminomethyl]phenol |
InChI |
InChI=1S/C15H14N2O4/c18-14-7-3-1-5-12(14)9-16-20-11-21-17-10-13-6-2-4-8-15(13)19/h1-10,18-19H,11H2/b16-9+,17-10+ |
InChI 键 |
QTNHUYNBUQKYLZ-CZCYGEDCSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/OCO/N=C/C2=CC=CC=C2O)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NOCON=CC2=CC=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B15014820.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)
![4,4'-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline}](/img/structure/B15014825.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014833.png)
![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
![4-methyl-3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide](/img/structure/B15014861.png)

![2-[(2-chlorobenzyl)sulfanyl]-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15014873.png)
![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)

![2-(3-bromophenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014897.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15014904.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15014911.png)

